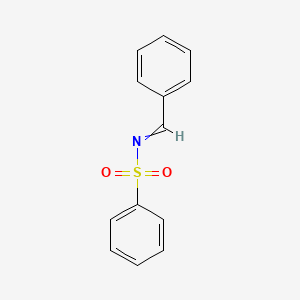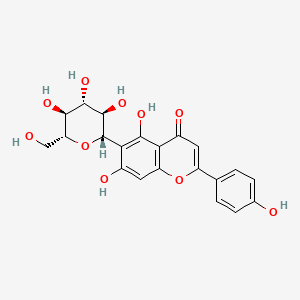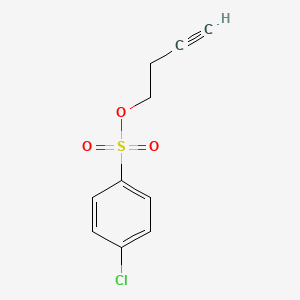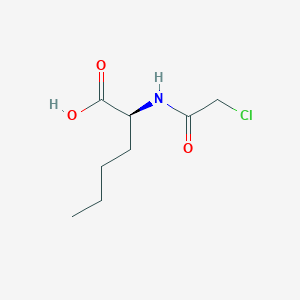
Chloroac-nle-OH
Übersicht
Beschreibung
Chloroac-nle-OH, also known as CHLOROAC-NLE-OH, is a chemical compound with the molecular formula C8H14ClNO3 . It is primarily used for research and development purposes .
Molecular Structure Analysis
Chloroac-nle-OH has a molecular weight of 207.65 g/mol . It contains a total of 26 bonds, including 12 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
Chloroac-nle-OH has a boiling point of 409.6±30.0 °C and a density of 1.200±0.06 g/cm3 . Its pKa value is predicted to be 3.26±0.10 .Wissenschaftliche Forschungsanwendungen
Copper-Catalyzed Direct Amination of Azoles
Chloroamine serves as an efficient amination reagent for heteroaromatic C-H bonds of azole under copper catalysis at room temperature. This process facilitates the rapid and concise construction of aminoazoles, which are of significant interest in biological and medicinal chemistry (Kawano et al., 2010).
Atmospheric Hydroxyl Radicals Monitoring
The hydroxyl radical (OH) is a dominant atmospheric oxidant, playing a critical role in the degradation of air pollutants and gases involved in ozone depletion and the greenhouse effect. Studies using global measurements of methyl chloroform provide insights into the behavior of OH, revealing its variations and the atmosphere's cleansing capability (Prinn et al., 2001).
Environmental Impact of Chloroalkenes
Investigations into the atmospheric chemistry of chloroalkenes, such as 4-chloro-1-butene, reveal their significant ozone formation potential and underline the importance of understanding chlorinated VOCs' atmospheric reactions to air quality and human health (Zhu et al., 2018).
Water Treatment Technologies: Electrochlorination
Electrochlorination, a water treatment technology, involves the electrochemical generation of chlorine species for disinfection. Research into the volatile species produced during this process, such as Cl2, ClO2, and Cl2O, provides insights into optimizing electrochlorination for water treatment applications (Mostafa et al., 2018).
Disinfection By-products Formation
The relationship between chlorine decay and the formation of disinfection by-products (DBPs) such as trichloromethane and chloroacetic acid highlights the impact of chlorine-based water treatment on water quality and the need for understanding and managing DBPs (Chang et al., 2006).
Safety And Hazards
Chloroac-nle-OH should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .
Eigenschaften
IUPAC Name |
(2S)-2-[(2-chloroacetyl)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5H2,1H3,(H,10,11)(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOGPWIZAGBRID-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroac-nle-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



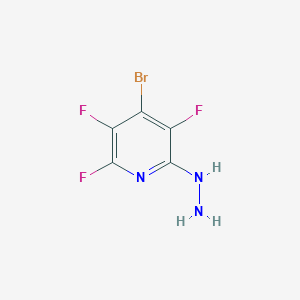
![Ethyl 4-(3-{[(tert-butoxycarbonyl)amino]methyl}anilino)benzoate](/img/structure/B1630310.png)
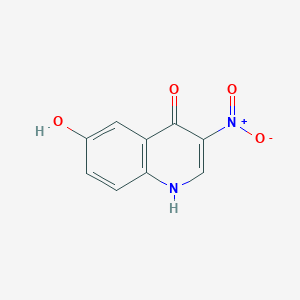
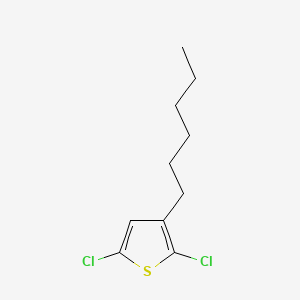
![5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1630314.png)
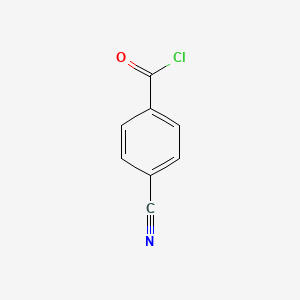
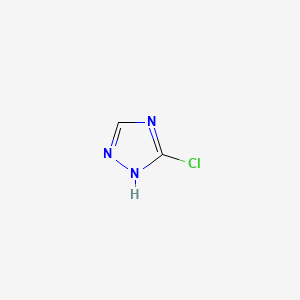
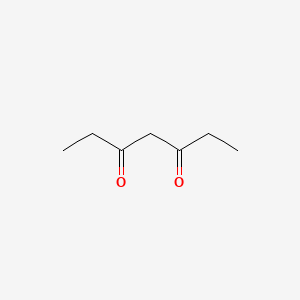
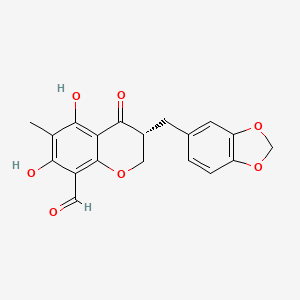
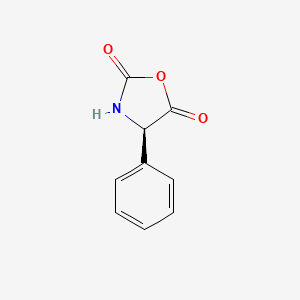
![4-Propylcyclohexyl [trans[trans(trans)]]-4'-propyl[1,1'-bicyclohexyl]-4-carboxylate](/img/structure/B1630326.png)
